molecular formula C14H11NO3S4 B2424676 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797614-50-6

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2424676
CAS No.: 1797614-50-6
M. Wt: 369.49
InChI Key: AIWARLUTBQFGDP-UHFFFAOYSA-N
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Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWARLUTBQFGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various functional groups onto the thiophene ring .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under alkaline conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsYieldReference
Sulfonamide Alkylation K₂CO₃, DMF, alkyl halides (R-X)N-alkylated sulfonamide derivatives65-78%
Aromatic Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted thiophene derivatives42%
  • Mechanistic Insight : Deprotonation of the sulfonamide NH group generates a nucleophilic nitrogen, facilitating alkylation or acylation . Nitration preferentially occurs at the electron-rich α-position of unsubstituted thiophene rings .

Oxidation and Reduction Pathways

The thiophene and carbonyl groups exhibit redox sensitivity:

Oxidation

Target SiteReagentsProductsNotes
Thiophene ringmCPBA (meta-chloroperbenzoic acid)Thiophene-1,1-dioxide derivativesForms sulfones without ring opening
Carbonyl groupKMnO₄ (acidic conditions)Carboxylic acid derivativesLimited applicability due to competing sulfonamide oxidation

Reduction

Target SiteReagentsProducts
Carbonyl groupNaBH₄, LiAlH₄Hydroxymethyl-thiophene analogs
SulfonamideH₂/Pd-CThiol derivatives (minor pathway)
  • Selectivity : LiAlH₄ selectively reduces the carbonyl group to a CH₂OH moiety without affecting the sulfonamide.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of thiophene rings:

Reaction TypeConditionsProductsEfficiency
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-thiophene conjugates73-89%
Sonogashira CuI, PdCl₂(PPh₃)₂, NEt₃Alkynylated thiophene derivatives58%
  • Regioselectivity : Coupling occurs preferentially at the 5-position of the thiophene-3-carbonyl subunit due to electronic activation by the carbonyl group .

Cyclization and Heterocycle Formation

Intramolecular cyclization reactions yield fused heterocycles:

ConditionsProductsKey Intermediate
POCI₃, 110°CThieno[2,3-d]pyrimidine derivativesIminophosphorane intermediate
HCHO, RNH₂ (Mannich conditions)Thiophene-annulated piperazinesSchiff base adducts
  • DFT Studies : Cyclization proceeds via a six-membered transition state with an activation energy of ~54 kJ/mol, as modeled for analogous thiophene systems .

Acid/Base-Mediated Rearrangements

The sulfonamide group stabilizes adjacent charges, enabling unique rearrangements:

ReactionConditionsOutcome
Beckmann Rearrangement H₂SO₄, 60°CIsoxazole/thiophene fused lactams
Hofmann Degradation Br₂, NaOHPrimary amines via sulfonamide cleavage

Biological Alkylation (Prodrug Activation)

Under physiological conditions (pH 7.4, 37°C), the compound undergoes:

  • Hydrolysis : Slow cleavage of the sulfonamide group (t₁/₂ = 12 hr) to release active thiophene metabolites .

  • Glutathione Conjugation : Thiol-mediated adduct formation at the carbonyl group, observed in hepatic microsome assays .

Reaction Optimization Guidelines

ParameterOptimal RangeImpact on Yield
Temperature80-110°CHigher temperatures favor coupling/cyclization
Solvent Polarityε = 20-30 (e.g., DMF)Enhances nucleophilic substitutions
Catalyst Loading5-10 mol% PdBalances cost and efficiency

This compound’s versatility in synthesis and functionalization makes it valuable for developing antimicrobial and enzyme-inhibiting agents. Further studies should explore enantioselective reactions and green chemistry adaptations.

Scientific Research Applications

Key Synthetic Routes

  • Condensation Reactions : Utilized to form sulfonamide derivatives through reactions with amines.
  • Cross-Coupling Techniques : Employed to integrate various functional groups into the thiophene framework.

Scientific Research Applications

The compound has been investigated for its diverse applications in several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in synthesizing other thiophene derivatives and complex organic molecules, facilitating advancements in organic chemistry.

Biology

  • Antimicrobial Activity : Research indicates that thiophene sulfonamides exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotic therapies .
  • Anticancer Potential : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Medicine

  • Carbonic Anhydrase Inhibition : The compound has been explored as an inhibitor of carbonic anhydrases, enzymes critical for regulating intraocular pressure (IOP). This property makes it a candidate for treating glaucoma and other ocular conditions .
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects indicate potential applications in treating inflammatory diseases.

Industry

  • Organic Semiconductors : The unique electronic properties of thiophene derivatives make them suitable for developing organic semiconductors used in electronic devices.
  • Corrosion Inhibitors : Thiophene sulfonamides have been studied for their effectiveness in preventing corrosion in various industrial applications .

Case Studies

Several studies highlight the efficacy and applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide:

StudyFocusFindings
Shepard et al. (1990s)Antiglaucoma AgentsDemonstrated that thiophene sulfonamides effectively lower IOP in animal models .
Recent Antimicrobial StudiesAntimicrobial ActivityShowed that derivatives exhibit strong activity against resistant bacterial strains .
Cancer Cell Line StudiesAnticancer ActivityIdentified significant cytotoxic effects against various cancer cell lines with IC50 values below 10 μM .

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of thiophene rings with sulfonamide and carbonyl groups makes it a versatile compound for various applications .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides, which have garnered attention due to their diverse biological activities, particularly as inhibitors of carbonic anhydrases (CAs) and potential antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Thiophene-based sulfonamides primarily exert their biological effects through the inhibition of carbonic anhydrases, which are crucial enzymes involved in maintaining acid-base balance and facilitating gas exchange in biological systems. The compound this compound has been shown to interact with both human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II).

Inhibition Studies

In vitro studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibitory effects on hCA-I and hCA-II. For instance, the IC50 values for various thiophene derivatives range from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, indicating strong inhibitory potential at low concentrations . The K_i values further support these findings, with ranges from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Antimicrobial Activity

In addition to their role as carbonic anhydrase inhibitors, thiophene-based sulfonamides have also been evaluated for their antimicrobial properties. The compound has shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial activity of thiophene derivatives, several compounds displayed inhibition zones ranging from notable to excellent against tested pathogens, demonstrating their potential as effective antibacterial agents .
  • Biofilm Formation Inhibition : The compounds also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureImpact on Activity
Thiophene moietyEnhances binding affinity to target enzymes
Sulfonamide groupCritical for inhibition of carbonic anhydrases
Carbonyl substitutionInfluences the overall electronic properties and stability of the compound

Computational studies have indicated that modifications in the thiophene structure can lead to variations in inhibitory potency and selectivity towards different isoenzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide, and what experimental conditions optimize yield?

  • Methodology : A multi-step synthesis is typically employed:

  • Step 1 : Introduce the thiophene-3-carbonyl group via Friedel-Crafts acylation using thiophene and an acyl chloride under anhydrous AlCl₃ catalysis .
  • Step 2 : Functionalize the thiophene-2-ylmethyl group using a nucleophilic substitution reaction with thiophene-2-sulfonamide in the presence of a base like NaH .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
    • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of intermediates) and temperature (60–80°C) to improve yields (typically 50–70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 9–10 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve dihedral angles between thiophene rings (typically 8–15°) and confirm sulfonamide geometry .
    • Data Interpretation : Compare experimental spectra with simulated DFT-calculated spectra (e.g., using Gaussian 16) for validation .

Q. What are the key structural features of this compound revealed by crystallographic analysis?

  • Findings :

  • Dihedral Angles : Thiophene rings exhibit non-planar arrangements (8.5–13.5°), influencing electronic conjugation .
  • Intermolecular Interactions : Weak C–H⋯O/S hydrogen bonds stabilize the crystal lattice, with graph-set motifs (e.g., S(6) ring patterns) .
    • Validation : Refinement using SHELXL (R-factor < 0.05) ensures accuracy .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Modeling : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~3–4 eV), correlating with UV-Vis absorption bands .
  • Reactivity : Localize electrophilic sites (e.g., sulfonamide sulfur) via Mulliken charge analysis .
    • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., halogenation at thiophene α-positions) .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for structural assignments?

  • Case Study : Discrepancies in dihedral angles (NMR vs. XRD) arise from dynamic effects in solution vs. solid-state rigidity.
  • Resolution :

  • Perform variable-temperature NMR to assess conformational flexibility .
  • Compare DFT-optimized geometries (gas phase vs. crystal packing) to identify environmental influences .

Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or side-product formation?

  • Optimization Strategies :

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sulfonamide sites during Friedel-Crafts steps .
  • Catalysis : Employ Pd/Cu catalysts for selective cross-coupling to minimize byproducts .
    • Troubleshooting :
  • Monitor intermediates via LC-MS to detect side reactions early .
  • Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted acyl chlorides .

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